5-(3-Hydroxy-4-methoxyphenyl)-5-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one
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Overview
Description
5-(3-Hydroxy-4-methoxyphenyl)-5-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyridazinone core, which is a six-membered ring containing two nitrogen atoms, and is substituted with hydroxy, methoxy, and phenyl groups. These functional groups contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Hydroxy-4-methoxyphenyl)-5-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-hydroxy-4-methoxybenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with an appropriate diketone, such as acetylacetone, under acidic or basic conditions to yield the desired pyridazinone compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are critical for efficient production.
Chemical Reactions Analysis
Types of Reactions
5-(3-Hydroxy-4-methoxyphenyl)-5-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding dihydro derivative using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a dihydro derivative.
Substitution: Formation of substituted derivatives with new functional groups replacing the methoxy group.
Scientific Research Applications
5-(3-Hydroxy-4-methoxyphenyl)-5-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(3-Hydroxy-4-methoxyphenyl)-5-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. Detailed studies on its binding affinity, selectivity, and molecular interactions are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Known for its anti-inflammatory properties.
4-Hydroxy-3-methoxyphenylacetone: Used in the synthesis of various pharmaceuticals.
3-Hydroxy-4-methoxyphenylacetic acid: Studied for its potential antioxidant activity.
Uniqueness
5-(3-Hydroxy-4-methoxyphenyl)-5-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one is unique due to its pyridazinone core, which imparts distinct chemical reactivity and potential biological activities
Properties
CAS No. |
1092388-61-8 |
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Molecular Formula |
C18H18N2O3 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
5-(3-hydroxy-4-methoxyphenyl)-5-methyl-2-phenyl-4H-pyridazin-3-one |
InChI |
InChI=1S/C18H18N2O3/c1-18(13-8-9-16(23-2)15(21)10-13)11-17(22)20(19-12-18)14-6-4-3-5-7-14/h3-10,12,21H,11H2,1-2H3 |
InChI Key |
JXEPXCZNQDLSSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)N(N=C1)C2=CC=CC=C2)C3=CC(=C(C=C3)OC)O |
Origin of Product |
United States |
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